(Rac)-3'-Hydroxy simvastatin
CAS No.: 126313-98-2
Cat. No.: VC0018345
Molecular Formula: C₂₅H₃₈O₆
Molecular Weight: 434.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126313-98-2 |
---|---|
Molecular Formula | C₂₅H₃₈O₆ |
Molecular Weight | 434.57 |
IUPAC Name | [8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate |
Standard InChI | InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3 |
SMILES | CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O |
Introduction
Chemical Properties and Structure
(Rac)-3'-Hydroxy simvastatin is a hydroxylated metabolite of simvastatin with distinct chemical properties that contribute to its pharmacological activity. Understanding its chemical structure is essential for appreciating its role in lipid management therapies.
Basic Chemical Information
The compound presents a well-defined chemical profile that distinguishes it from its parent molecule, simvastatin, primarily through the addition of a hydroxyl group at the 3' position. Table 1 summarizes the key chemical properties of (Rac)-3'-Hydroxy simvastatin.
Table 1: Chemical Properties of (Rac)-3'-Hydroxy Simvastatin
Property | Value |
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CAS Number | 126313-98-2 |
Molecular Formula | C₂₅H₃₈O₆ |
Molecular Weight | 434.57 g/mol |
IUPAC Name | [8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate |
Chemical Structure | Hydroxylated derivative of simvastatin |
The molecular structure of (Rac)-3'-Hydroxy simvastatin features a hydroxyl group at the 3' position, which differentiates it from simvastatin (C₂₅H₃₈O₅) and contributes to its increased molecular weight of 434.57 g/mol compared to simvastatin's 418.57 g/mol .
Structural Characteristics
The structural formula of (Rac)-3'-Hydroxy simvastatin can be represented by the SMILES notation: CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O. This structure reveals the complex arrangement of atoms that contributes to the compound's biological activity.
The "Rac" prefix in the name indicates that the compound exists as a racemic mixture, containing equal amounts of both enantiomers. This characteristic may have implications for its pharmacological activity and metabolism.
Pharmacological Role and Significance
Relationship to Simvastatin
(Rac)-3'-Hydroxy simvastatin is formed as a metabolite during the biotransformation of simvastatin in the body. Simvastatin itself is a prodrug that requires metabolic activation to exert its therapeutic effects. The hydroxylation at the 3' position represents one of the key metabolic transformations that occur during simvastatin metabolism.
Simvastatin, the parent compound, is a widely used statin medication that effectively reduces cholesterol levels by inhibiting HMG-CoA reductase, a crucial enzyme in cholesterol biosynthesis. It is commonly prescribed for treating dyslipidemia and preventing atherosclerosis-related complications .
Mechanism of Action
The mechanism of action of (Rac)-3'-Hydroxy simvastatin is closely related to that of simvastatin and other statin medications. The primary mechanism involves:
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Inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway responsible for cholesterol synthesis
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Reduction of hepatic cholesterol production
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Upregulation of LDL receptors on cell surfaces, enhancing the clearance of LDL (low-density lipoprotein) from the bloodstream
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Consequent reduction in serum cholesterol levels
The hydroxylation at the 3' position may influence the binding affinity of the molecule to HMG-CoA reductase, potentially affecting its inhibitory potency compared to the parent compound simvastatin.
Metabolism and Formation
Understanding the metabolic pathways involved in the formation of (Rac)-3'-Hydroxy simvastatin provides insights into its pharmacokinetics and potential drug interactions. This metabolite emerges from specific enzymatic processes that transform the parent compound simvastatin.
Metabolic Pathway
(Rac)-3'-Hydroxy simvastatin is formed through the metabolic processing of simvastatin, primarily in the liver. The biotransformation of simvastatin involves several pathways, with hydroxylation being a significant route. This process is predominantly catalyzed by enzymes belonging to the cytochrome P450 family, particularly CYP3A4 .
The metabolic pathway for (Rac)-3'-Hydroxy simvastatin can be summarized as follows:
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Simvastatin (prodrug) undergoes hydrolysis to its active form, simvastatin acid
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Cytochrome P450 enzymes catalyze various oxidative reactions, including hydroxylation
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Hydroxylation at the 3' position results in the formation of (Rac)-3'-Hydroxy simvastatin
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This metabolite may undergo further metabolism before elimination
This metabolic sequence is important for understanding the pharmacokinetic properties of simvastatin and its metabolites, including (Rac)-3'-Hydroxy simvastatin.
Pharmacokinetic Considerations
The pharmacokinetic profile of simvastatin provides context for understanding the formation and elimination of (Rac)-3'-Hydroxy simvastatin. Simvastatin has a relatively short elimination half-life of approximately 2 hours, while simvastatin acid has a half-life of about 1.9 hours .
Several factors influence the metabolism of simvastatin to (Rac)-3'-Hydroxy simvastatin:
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Liver function, as hepatic impairment may affect the rate of metabolism
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Concurrent medications that inhibit or induce CYP3A4 enzymes
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Genetic variations in CYP3A4 that may affect enzyme activity
Understanding these pharmacokinetic considerations is essential for optimizing simvastatin therapy and predicting potential drug interactions that may affect the formation or clearance of (Rac)-3'-Hydroxy simvastatin.
Analytical Identification and Characterization
The accurate identification and characterization of (Rac)-3'-Hydroxy simvastatin are important for both research and clinical applications. Various analytical techniques and chemical descriptors enable the precise identification of this metabolite.
Chemical Identifiers
Several chemical identifiers facilitate the unambiguous identification of (Rac)-3'-Hydroxy simvastatin in scientific literature and databases. These identifiers include:
Table 2: Chemical Identifiers for (Rac)-3'-Hydroxy Simvastatin
Identifier Type | Value |
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InChI | InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3 |
InChIKey | MTOKLGKFIIZWRP-MKBQVXGESA-N or MTOKLGKFIIZWRP-ILNDCQMDSA-N (depending on specific isomer) |
PubChem CID | 45039526 (3"-Hydroxy Simvastatin), 46781901 (3'-Hydroxy Simvastatin) |
Synonyms | 3'-Hydroxy Simvastatin, 3"-Hydroxy Simvastatin, (Rac)-3'-Hydroxy simvastatin |
Research Applications and Clinical Relevance
Research into (Rac)-3'-Hydroxy simvastatin encompasses both its role as a metabolite and its potential independent pharmacological effects. Understanding its research applications provides insights into its significance beyond being simply a metabolic byproduct.
Metabolite Profiling
(Rac)-3'-Hydroxy simvastatin serves as an important marker in metabolite profiling studies of simvastatin. Such profiling is valuable for:
Metabolite profiling studies that include (Rac)-3'-Hydroxy simvastatin provide a more comprehensive understanding of simvastatin's pharmacokinetics and pharmacodynamics.
Clinical Implications
The formation of (Rac)-3'-Hydroxy simvastatin has several potential clinical implications:
These clinical implications highlight the importance of considering (Rac)-3'-Hydroxy simvastatin in the context of simvastatin therapy optimization and personalized medicine approaches.
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